![molecular formula C15H17BN2O3 B13989194 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone CAS No. 888968-68-1](/img/structure/B13989194.png)
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone is a complex organic compound that features a pyrimidinone core substituted with a phenyl group, which is further modified with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone typically involves multiple steps:
Formation of the 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl group: This can be achieved by reacting phenylboronic acid with neopentyl glycol under acidic conditions to form the boronate ester.
Attachment to the Phenyl Group: The boronate ester is then coupled with a halogenated phenyl derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Pyrimidinone Core: The final step involves the cyclization of the substituted phenyl derivative with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl and pyrimidinone moieties can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
作用機序
The mechanism of action of 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrimidinone core can interact with nucleic acids and proteins, potentially disrupting biological pathways and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Similar boronate ester structure but with a phenol group instead of a pyrimidinone core.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the pyrimidinone core, making it less versatile in biological applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a different boronate ester and aniline group, used in different synthetic applications.
Uniqueness
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone is unique due to its combination of a boronate ester and pyrimidinone core, providing a versatile platform for various chemical and biological applications. Its ability to undergo diverse reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.
特性
CAS番号 |
888968-68-1 |
|---|---|
分子式 |
C15H17BN2O3 |
分子量 |
284.12 g/mol |
IUPAC名 |
6-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H17BN2O3/c1-15(2)9-20-16(21-10-15)12-5-3-4-11(8-12)13-6-7-17-14(19)18-13/h3-8H,9-10H2,1-2H3,(H,17,18,19) |
InChIキー |
CUMHRCXNKUONEB-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CC=NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)

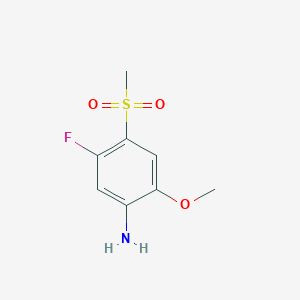
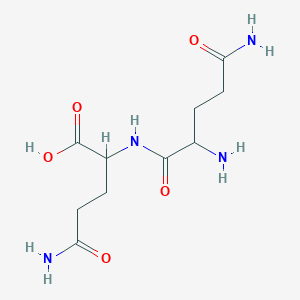

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
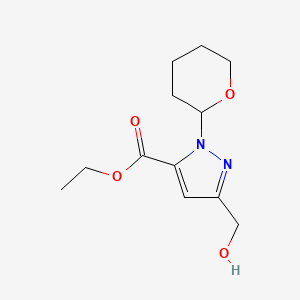
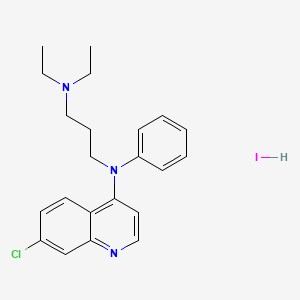
amino}butanoic acid](/img/structure/B13989140.png)
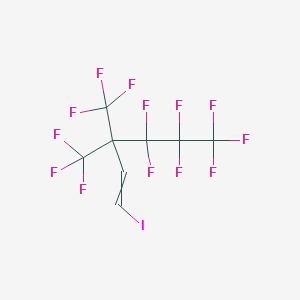
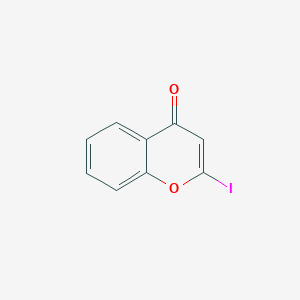
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)
![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)

